REACTION_CXSMILES
|
[C:1]([NH2:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].CC(C)([O-])C.[K+].Cl[C:14]([O:16][CH2:17][CH3:18])=[O:15]>O1CCOCC1>[C:1]([NH:6][C:14](=[O:15])[O:16][CH2:17][CH3:18])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:1.2|
|
Name
|
|
Quantity
|
5.43 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
4.26 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)N
|
Name
|
|
Quantity
|
6.37 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 60 minutes at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the solution was added dropwise to the reaction mixture in 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After removing tetrahydrofurane in vacuo, 1000 g of water
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with 500 ml of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The extract was evaporated in vacuo
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)NC(OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 12.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |